molecular formula C18H24O2 B1316645 6-DEHYDRONANDROLONE CAS No. 14531-84-1

6-DEHYDRONANDROLONE

Cat. No.: B1316645
CAS No.: 14531-84-1
M. Wt: 272.4 g/mol
InChI Key: HFLHHQWDPZNOPI-PCCRXHMLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydronandrolone typically involves the use of 19-norandrostenedione as a starting material. A chemoenzymatic route has been developed for efficient synthesis, which includes the following steps :

    Biohydroxylation: 19-norandrostenedione is converted to C7β-hydroxy-19-norandrostenedione using a combination of P450 monooxygenase and 17-ketosteroid reductase.

    Chemical Dehydration and Esterification: The intermediate is then subjected to chemical dehydration and esterification to introduce a double bond and esterify the C17 position, resulting in this compound acetate.

Industrial Production Methods: The chemoenzymatic route is preferred for industrial production due to its higher yield (93%) and environmental benefits compared to traditional chemical synthesis methods, which have a lower yield (68%) and generate more waste .

Chemical Reactions Analysis

Types of Reactions: 6-Dehydronandrolone undergoes various chemical reactions, including:

    Oxidation: Conversion to this compound acetate.

    Reduction: Formation of 19-nortestosterone acetate.

    Substitution: Introduction of functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Catalysts such as P450 monooxygenase.

    Reduction: Reagents like hydroboron and aluminum trichloride.

    Substitution: Use of N-bromosuccinimide for halogenation.

Major Products:

Comparison with Similar Compounds

  • Androstenedione
  • Androstanolone
  • Boldenone
  • Clostebol
  • Danazol

Comparison: 6-Dehydronandrolone is unique due to its non-aromatic structure and specific interaction with male-specific estrogen receptors. Its efficient synthesis route and high yield make it a preferred choice for industrial applications compared to other similar compounds .

Properties

CAS No.

14531-84-1

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(8R,9R,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14-,15+,16-,17-,18-/m0/s1

InChI Key

HFLHHQWDPZNOPI-PCCRXHMLSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@@H]2O

SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O

Pictograms

Irritant; Health Hazard

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of 6-Dehydronandrolone in pharmaceutical synthesis?

A: this compound acetate serves as a crucial precursor in synthesizing various C7-functionalized steroidal drugs. [] Its unique structure allows for modifications at the C7 position, opening avenues for developing new pharmaceuticals with potentially improved properties.

Q2: Can you describe a novel synthetic approach for this compound acetate?

A: Researchers have developed a chemoenzymatic route for efficiently synthesizing this compound acetate. [] This approach offers a potentially more sustainable and cost-effective alternative to traditional synthetic methods.

Q3: How is this compound utilized in the synthesis of Fulvestrant?

A: this compound acetate is a key starting material in a novel synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. [] The synthesis utilizes a catalyst-controlled, diastereoselective 1,6-addition of a zirconocene reagent to this compound acetate, forming the crucial carbon-carbon bond for Fulvestrant's structure. [] This method offers a potentially more efficient and cost-effective way to produce this important drug.

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